1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one
Overview
Description
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a difluorophenyl group attached to a piperazine ring via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene and piperazine.
Formation of Intermediate: The 2,4-difluorobenzene undergoes a Friedel-Crafts acylation reaction with an appropriate acylating agent to form an intermediate ketone.
Nucleophilic Substitution: The intermediate ketone is then subjected to nucleophilic substitution with piperazine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation and nucleophilic substitution reactions.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group and piperazine ring may interact with enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one: Similar structure but with chlorine atoms instead of fluorine.
1-(2,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one: Similar structure but with methyl groups instead of fluorine.
1-(2,4-Difluorophenyl)-2-(morpholin-4-yl)ethan-1-one: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one is an organic compound that belongs to the class of phenylpiperazines. Its unique structure, characterized by a difluorophenyl group linked to a piperazine ring via an ethanone moiety, positions it as a candidate for various biological applications, including potential anticancer and antimicrobial activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula: C12H14F2N2O
- Molecular Weight: 240.25 g/mol
- CAS Number: 1072876-84-6
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The difluorophenyl group may enhance the compound's affinity for certain receptors or enzymes, thereby influencing various biochemical pathways.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar piperazine structures can inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), a target in cancer therapy.
Compound | IC50 (μM) | Target |
---|---|---|
5e | 18 | PARP1 |
Olaparib | 57.3 | PARP1 |
In these studies, compounds similar to this compound were tested against human breast cancer cells and demonstrated potent inhibition of PARP activity, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit moderate efficacy against various bacterial strains. The mechanism behind this activity could involve disruption of bacterial cell membranes or interference with metabolic pathways.
Study on Anticancer Efficacy
A study published in Molecules explored the synthesis and biological evaluation of piperazine derivatives, including those structurally related to this compound. The findings revealed that these compounds significantly inhibited cell proliferation in vitro and induced apoptosis in cancer cell lines .
Structure–Activity Relationship (SAR)
The structural modifications on the piperazine ring and the difluorophenyl group were found to influence the biological activity significantly. For example, substituents at specific positions on the phenyl ring enhanced binding affinity to target enzymes .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one | Chlorine instead of fluorine | Varies; generally lower potency |
1-(2,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one | Methyl groups instead of fluorine | Moderate activity |
1-(2,4-Difluorophenyl)-2-(morpholin-4-yl)ethan-1-one | Morpholine instead of piperazine | Different target interactions |
The presence of fluorine atoms in the difluorophenyl group is crucial for enhancing the compound's reactivity and biological interactions compared to its analogs .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-piperazin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMVIOYRDQIFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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